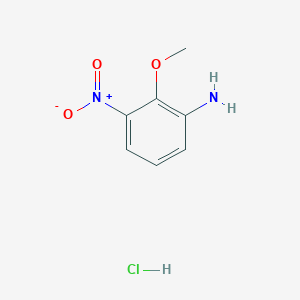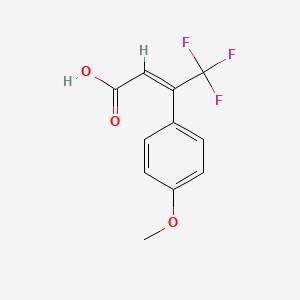
4,4,4-Trifluoro-3-(4-methoxyphenyl)-(E)-crotonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluoro-3-(4-methoxyphenyl)-(E)-crotonic acid is an organic compound characterized by the presence of trifluoromethyl and methoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-(4-methoxyphenyl)-(E)-crotonic acid typically involves the reaction of 4-methoxybenzaldehyde with trifluoroacetic acid under specific conditions. The reaction proceeds through a series of steps, including condensation and cyclization, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
4,4,4-Trifluoro-3-(4-methoxyphenyl)-(E)-crotonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl and methoxyphenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
4,4,4-Trifluoro-3-(4-methoxyphenyl)-(E)-crotonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4,4,4-Trifluoro-3-(4-methoxyphenyl)-(E)-crotonic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The methoxyphenyl group contributes to its binding affinity and specificity towards target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4,4,4-trifluoro-2-butynoate: Similar in structure but differs in the presence of an ethyl ester group.
4,4,4-Trifluoro-3-oxobutanoic acid ethyl ester: Contains a similar trifluoromethyl group but differs in the functional groups attached.
Uniqueness
4,4,4-Trifluoro-3-(4-methoxyphenyl)-(E)-crotonic acid is unique due to the combination of trifluoromethyl and methoxyphenyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C11H9F3O3 |
|---|---|
Peso molecular |
246.18 g/mol |
Nombre IUPAC |
(E)-4,4,4-trifluoro-3-(4-methoxyphenyl)but-2-enoic acid |
InChI |
InChI=1S/C11H9F3O3/c1-17-8-4-2-7(3-5-8)9(6-10(15)16)11(12,13)14/h2-6H,1H3,(H,15,16)/b9-6+ |
Clave InChI |
CQHLHNPZVYFTIM-RMKNXTFCSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C(=C\C(=O)O)/C(F)(F)F |
SMILES canónico |
COC1=CC=C(C=C1)C(=CC(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


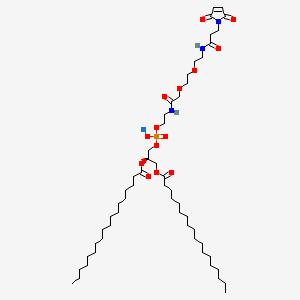
![(2E)-4-[(4-carbamoylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B13722321.png)
![sodium (3S)-1-{4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclohexanecarbonyloxy}-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13722323.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B13722333.png)


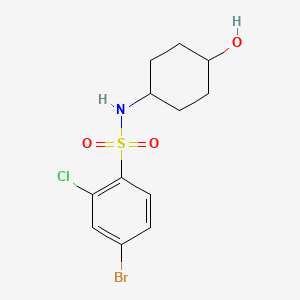
![2-Amino-6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13722374.png)
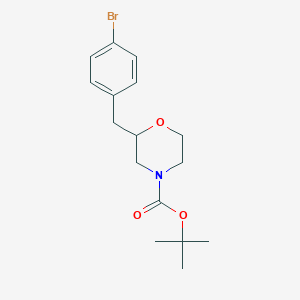
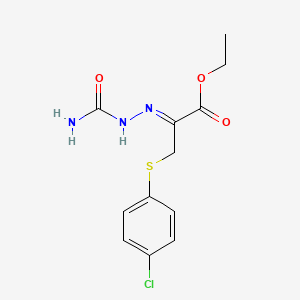

![{[1-(Cyclopentylmethyl)-1H-indol-5-yl]methyl}(methyl)amine](/img/structure/B13722402.png)
